molecular formula C8H10N2O4S B13617116 N,4-Dimethyl-2-nitrobenzene-1-sulfonamide CAS No. 89840-90-4

N,4-Dimethyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13617116
CAS No.: 89840-90-4
M. Wt: 230.24 g/mol
InChI Key: XFXHGVMFPFZYRL-UHFFFAOYSA-N
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Description

N,4-Dimethyl-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonamide functional group attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-Dimethyl-2-nitrobenzene-1-sulfonamide typically involves the nitration of N,4-dimethylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or neutral conditions.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of N,4-dimethyl-2-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N,4-Dimethyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition, particularly in the development of inhibitors for enzymes that interact with sulfonamide groups.

    Medicine: Sulfonamide derivatives have been explored for their potential antibacterial and anti-inflammatory properties. This compound may serve as a lead compound for the development of new therapeutic agents.

    Industry: The compound can be used in the production of dyes, pigments, and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to the active site of enzymes. This binding can inhibit the enzyme’s activity, leading to various biological effects. The nitro group may also participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • N,4-Dimethyl-3-nitrobenzene-1-sulfonamide
  • 2,4-Dimethyl-1-nitrobenzene
  • 4-Nitrophenylsulfonyltryptophan

Comparison: N,4-Dimethyl-2-nitrobenzene-1-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups on the aromatic ring. This positioning can influence the compound’s reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

89840-90-4

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

N,4-dimethyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O4S/c1-6-3-4-8(15(13,14)9-2)7(5-6)10(11)12/h3-5,9H,1-2H3

InChI Key

XFXHGVMFPFZYRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-]

Origin of Product

United States

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